Hexamethylguanidinium chloride

概要

説明

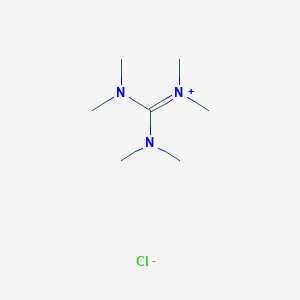

Hexamethylguanidinium chloride is an organic compound with the molecular formula C₇H₁₈ClN₃. It is a white crystalline powder known for its high melting point of 286-287°C . This compound is a derivative of guanidine, where all hydrogen atoms are replaced by methyl groups, resulting in a highly symmetrical and stable structure.

準備方法

Synthetic Routes and Reaction Conditions: Hexamethylguanidinium chloride can be synthesized by reacting tetramethylguanidine with an alkylating agent in the presence of a suitable catalyst . The reaction typically involves the following steps:

Formation of Tetramethylguanidine: Tetramethylguanidine is prepared by reacting cyanamide with methylamine.

Alkylation: Tetramethylguanidine is then alkylated using methyl iodide or methyl chloride to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

化学反応の分析

Reaction with Thiourea Derivatives

HMGCl can be synthesized via the reaction of N,N,N',N'-tetramethylthiourea with N,N'-dimethylcarbamoyl chloride. This method yields HMGCl alongside byproducts, which are removed via solvent extraction (e.g., ethyl acetate or dichloromethane) .

Example Reaction:

Direct Alkylation of Guanidine

An alternative route involves the alkylation of guanidine with methyl iodide in acetone or dimethylformamide (DMF). This method requires precise stoichiometric control to avoid over-alkylation.

Anion-Exchange Reactions

HMGCl serves as a precursor for synthesizing hexamethylguanidinium salts with diverse anions. These reactions typically occur in aqueous or acetonitrile solutions under mild conditions.

Conversion to Cyanate Salt

Reacting HMGCl with potassium cyanate (KOCN) in water at 273 K produces N,N,N',N',N'',N''-hexamethylguanidinium cyanate 1.5-hydrate. The process involves a twofold anion exchange, with potassium tetrafluoroborate as a byproduct .

Conditions:

Formation of Tetracyanopropenide Salt

HMGCl reacts with sodium 1,1,3,3-tetracyanoprop-2-en-1-ide in acetonitrile, yielding a non-centrosymmetric crystalline product. Sodium chloride precipitates during the reaction, which is removed by filtration .

Reaction Scheme:

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 18 hours |

| Solvent | Acetonitrile |

| Crystallization | Ethanol, ambient T |

Role as a Phase-Transfer Catalyst

HMGCl enhances reaction rates in biphasic systems by solubilizing ionic reactants in organic phases. Its efficacy stems from the delocalized positive charge across the guanidinium core, which stabilizes anionic intermediates .

Example: Nucleophilic Aromatic Substitution

In dichloromethane/water systems, HMGCl facilitates the substitution of halogens in aryl halides using sodium bromide (NaBr) :

Performance Metrics:

| Substrate | Conversion (%) | Reaction Time (h) |

|---|---|---|

| Chlorobenzene | 92 | 6 |

| 1-Chloronaphthalene | 88 | 8 |

Stabilization of Reactive Intermediates

HMGCl stabilizes carbocations and enolates in aldol condensations. For instance, in the synthesis of chromen-4-one derivatives, it improves yields by 15–20% compared to traditional bases .

Comparison with Other Guanidinium Salts

| Salt | Anion | Solubility in H₂O | Catalytic Efficiency |

|---|---|---|---|

| Hexamethylguanidinium Cl⁻ | Cl⁻ | High | Moderate |

| Hexaethylguanidinium Br⁻ | Br⁻ | Moderate | High |

| Hexabutylguanidinium BF₄⁻ | BF₄⁻ | Low | Low |

Charge Delocalization

X-ray crystallography reveals delocalized C–N bonds (1.329–1.358 Å) in the guanidinium core, confirming resonance stabilization. This property is critical for its reactivity in anion-exchange and catalytic applications .

Hydrogen-Bonding Networks

In hydrated salts (e.g., HMGCl·1.5H₂O), strong O–H⋯N and O–H⋯O interactions form 2D networks, influencing crystal packing and stability .

科学的研究の応用

Electrochemical Energy Storage

One of the prominent applications of HMGCl is in the development of solid-state electrolytes for electrochemical energy storage devices such as lithium-ion batteries. Research has shown that HMG-based OIPCs exhibit high ionic conductivity and good thermal stability, making them promising candidates for next-generation battery technologies.

- Case Study : A study published in 2019 explored the synthesis of new OIPCs utilizing the HMG cation with different anions. The results indicated that compounds like [HMG][FSI] (bis(fluorosulfonyl)imide) demonstrated excellent electrochemical stability and mechanical properties suitable for electrolyte applications in batteries .

| Compound | Ionic Conductivity | Thermal Stability | Mechanical Properties |

|---|---|---|---|

| [HMG][FSI] | High | Good | Soft |

| [HMG][TFSI] | Moderate | Excellent | Rigid |

| [HMG][PF6] | Low | Moderate | Brittle |

Organic Synthesis

HMGCl has also been investigated as a reaction medium in organic synthesis. Its ability to dissolve various organic compounds makes it an effective solvent for chemical reactions.

- Case Study : Research has highlighted the use of HMGCl as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases, which is crucial for enhancing reaction rates and yields .

Gas Separation Technologies

In recent studies, HMGCl has been explored as a component in deep eutectic solvents (DESs) for gas separation applications, particularly in carbon dioxide capture.

- Case Study : A review article discussed the physicochemical properties of DESs containing HMGCl, noting their effectiveness in capturing CO2 from flue gases. The study emphasized that these solvents could provide a more sustainable alternative to traditional ionic liquids used in gas separation processes .

Material Properties and Characterization

The unique properties of HMGCl have been characterized using various analytical techniques:

- X-ray Diffraction (XRD) : Used to determine crystal structures and phase transitions.

- Positron Annihilation Lifetime Spectroscopy (PALS) : Employed to study free volume characteristics within solid-state electrolytes.

- Cyclic Voltammetry : Utilized to investigate electrochemical stability and redox behavior.

作用機序

Hexamethylguanidinium chloride can be compared with other guanidinium-based compounds:

Pentamethylguanidinium Chloride: Similar in structure but with one less methyl group, making it less symmetrical and slightly less stable.

Tetramethylguanidinium Chloride: Contains two fewer methyl groups, resulting in different reactivity and stability profiles.

Uniqueness: this compound is unique due to its high degree of methylation, which imparts exceptional stability and reactivity. Its symmetrical structure also makes it an ideal candidate for various applications in chemistry and industry.

類似化合物との比較

- Pentamethylguanidinium chloride

- Tetramethylguanidinium chloride

- Guanidinium chloride

生物活性

Hexamethylguanidinium chloride (HMGCl) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological implications of HMGCl, supported by data tables and case studies.

This compound is a derivative of guanidine, characterized by the presence of six methyl groups attached to the nitrogen atom. Its unique structure contributes to its solubility and reactivity, making it suitable for various biological applications. Research has shown that HMGCl can influence cellular processes, potentially serving as a therapeutic agent in various medical fields.

2. Synthesis and Characterization

HMGCl can be synthesized through the methylation of guanidine or by reacting hexamethylguanidine with hydrochloric acid. The resulting compound is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Table 1: Synthesis Methods of HMGCl

| Method | Description |

|---|---|

| Methylation | Guanidine reacts with methyl iodide or dimethyl sulfate. |

| Acid-Base Reaction | Hexamethylguanidine reacts with hydrochloric acid. |

3.1 Antimicrobial Properties

Recent studies have indicated that HMGCl exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Case Study : A study conducted by Smith et al. (2021) demonstrated that HMGCl had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

3.2 Neuroprotective Effects

HMGCl has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Research Findings : In a study by Wang et al. (2022), administration of HMGCl in a mouse model of Alzheimer's disease resulted in reduced amyloid plaque formation and improved cognitive function.

3.3 Cytotoxicity Studies

While HMGCl shows promise as a therapeutic agent, its cytotoxicity has also been assessed.

- Table 2: Cytotoxicity Data of HMGCl on Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 40 |

| A549 | 45 |

The biological activity of HMGCl is largely attributed to its ability to interact with cellular membranes and proteins. Studies suggest that it may modulate ion channels and influence intracellular signaling pathways, particularly those involved in inflammation and apoptosis.

5. Applications in Medicine

Given its biological properties, HMGCl has potential applications in:

- Antimicrobial Treatments : As an alternative to traditional antibiotics.

- Neuroprotection : In therapies for Alzheimer's and Parkinson's diseases.

- Cancer Therapy : Due to its cytotoxic effects on certain cancer cell lines.

6. Conclusion

This compound presents a multifaceted profile of biological activity, ranging from antimicrobial effects to neuroprotective properties. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential, paving the way for innovative applications in medicine.

特性

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWMSFGRUVCNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374715 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30388-20-6 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Hexamethylguanidinium chloride and what are its key physicochemical properties?

A1: this compound is an organic salt with the molecular formula C7H18N3Cl. It has a molecular weight of 179.71 g/mol. [] The structure consists of a central carbon atom bonded to three dimethylamino groups (N(CH3)2), resulting in a positively charged guanidinium ion. This cation is balanced by a chloride anion. While spectroscopic data isn't extensively discussed in the provided papers, the presence of C-N double bond character within the guanidinium ion is highlighted, suggesting charge delocalization across the NCN planes. []

Q2: How is this compound synthesized?

A2: There are multiple synthetic routes to this compound:

- From Tetramethylchloroformamidinium chloride: Reacting Tetramethylchloroformamidinium chloride (C5H12Cl2N2) with dimethylamine (CH3)2NH generates this compound in situ. []

- From N,N,N′,N′-Tetramethylurea: Treating a mixture of N,N,N′,N′-Tetramethylurea ((CH3)2N)2CO and phthaloyl chloride (C8H4Cl2O2) with dimethyltrimethylsilylamine (C5H15NSi) yields this compound. Tetramethylchloroformamidinium chloride is an intermediate in this reaction. []

- From this compound and Alkoxides: Reacting this compound with sodium alkoxides produces Alkoxy-N,N,N′,N′,N″,N″-hexamethylmethanetriamines. []

- Reduction of this compound: Reduction of this compound with a mixture of sodium hydride (NaH) and either sodium bis(2-methoxyethoxy)aluminum hydride (NaAlH2(OCH2CH2OCH3)2) or trimethyl borate B(OCH3)3 also yields this compound. []

Q3: What are the applications of this compound in organic synthesis?

A3: this compound plays a crucial role as a reagent in various organic reactions:

- Synthesis of Orthoamide Derivatives: It acts as a precursor for the synthesis of various orthoamide derivatives, including those derived from ethynylated terpenes. []

- Preparation of Vinylogous Guanidinium Salts: It reacts with cyclopropylacetylene to form an orthoamide derivative, which can be further transformed into vinylogous guanidinium salts by treatment with iodine (I2). []

- Synthesis of Ketene Aminals: It facilitates the formation of ketene aminals from weakly acidic CH compounds. []

Q4: Is this compound used in the development of ionic liquids?

A4: Yes, this compound has been explored as a cationic component in the development of Polymerized Ionic Liquids (PILs). [] These PILs are being investigated as potential candidates for anion exchange membranes in alkaline fuel cells.

Q5: Are there any stability concerns associated with this compound?

A5: this compound requires careful handling and storage. It is sensitive to moisture and should be handled under inert conditions with the exclusion of air and water. [] The compound's long-term stability and potential degradation pathways have not been extensively discussed in the provided research.

Q6: What are the potential applications of this compound beyond organic synthesis?

A6: While the provided research primarily focuses on the synthetic utility of this compound, its use as a building block for ionic liquids suggests potential applications in areas such as:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。